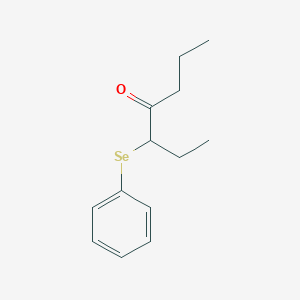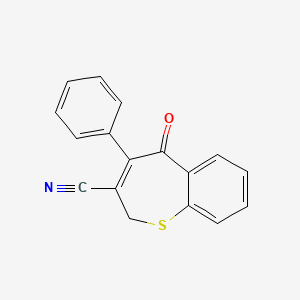![molecular formula C18H26Cl2O5 B14615472 2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate CAS No. 59577-74-1](/img/structure/B14615472.png)
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate is a chemical compound belonging to the family of 2,4-dichlorophenoxyacetic acid compounds. It is a broad-spectrum herbicide used to control broad-leaved weeds in various settings, including agricultural fields, residential lawns, and aquatic areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-[(heptyloxy)methoxy]ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The product is then purified through distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-[(heptyloxy)methoxy]ethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Employed as a herbicide in agriculture and horticulture to control broad-leaved weeds.
Mécanisme D'action
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes of plants, leading to uncontrolled and abnormal growth, ultimately causing the death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxybutyric acid: Another herbicide with similar properties but different alkyl chain length.
2,4-Dichlorophenoxypropionic acid: Similar herbicide with a propionic acid moiety instead of acetic acid.
Uniqueness
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate is unique due to its heptyloxy group, which imparts different physicochemical properties compared to its analogs. This modification can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
59577-74-1 |
|---|---|
Formule moléculaire |
C18H26Cl2O5 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
2-(heptoxymethoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C18H26Cl2O5/c1-2-3-4-5-6-9-22-14-23-10-11-24-18(21)13-25-17-8-7-15(19)12-16(17)20/h7-8,12H,2-6,9-11,13-14H2,1H3 |
Clé InChI |
FZRAQFPVOBFYAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


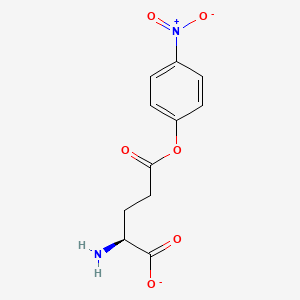
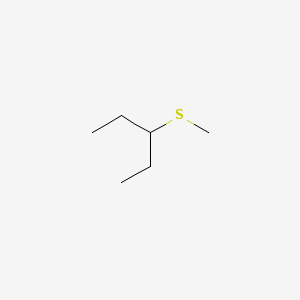
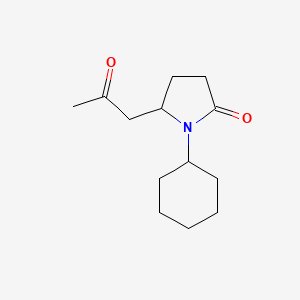
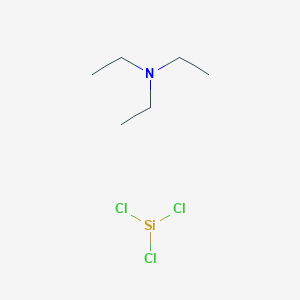
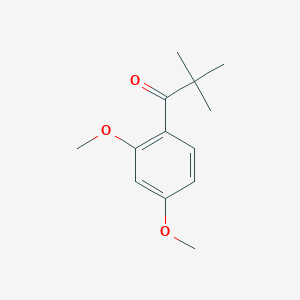
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
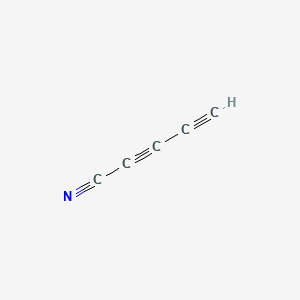
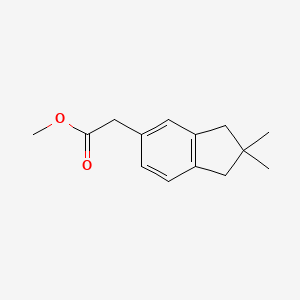
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
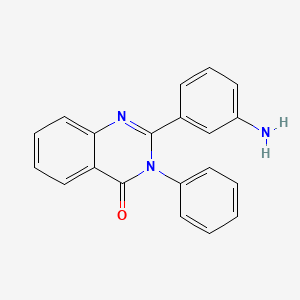
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
